2-(1,1-Difluoroethyl)-1,3-thiazole
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Overview
Description
2-(1,1-Difluoroethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoroethyl group in this compound imparts unique chemical properties, making it of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole typically involves the introduction of the difluoroethyl group onto a thiazole ring. One common method is the reaction of 1,1-difluoroethyl chloride with a thiazole derivative under basic conditions. The reaction can be catalyzed by a base such as potassium carbonate or sodium hydroxide, and it is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Thiazole derivatives with substituted difluoroethyl groups.
Scientific Research Applications
2-(1,1-Difluoroethyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The difluoroethyl group can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
- 2-(1,1-Difluoroethyl)-4-phenoxypyrimidine
- 2-(1,1-Difluoroethyl)-benzene
Uniqueness
2-(1,1-Difluoroethyl)-1,3-thiazole is unique due to the presence of both the thiazole ring and the difluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased metabolic stability and enhanced biological activity, compared to other similar compounds. The thiazole ring provides a versatile scaffold for further functionalization, while the difluoroethyl group enhances the compound’s lipophilicity and binding affinity to molecular targets.
Properties
IUPAC Name |
2-(1,1-difluoroethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NS/c1-5(6,7)4-8-2-3-9-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMKARNXFYGTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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